molecular formula C15H14BrNO B5800047 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide CAS No. 349430-64-4

2-(4-bromophenyl)-N-(2-methylphenyl)acetamide

Cat. No.: B5800047
CAS No.: 349430-64-4
M. Wt: 304.18 g/mol
InChI Key: UTCNYJDXNGLDOT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(2-methylphenyl)acetamide is a synthetic organic compound belonging to the class of substituted acetamides. Its molecular structure, which incorporates both bromophenyl and methylphenyl groups linked by an acetamide bridge, makes it a valuable intermediate in medicinal chemistry and drug discovery research . In research settings, this compound serves as a key building block for the design and synthesis of more complex molecules. The bromine atom on the phenyl ring acts as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create diverse chemical libraries for biological screening . Similarly, the acetamide group is a common pharmacophore found in many biologically active molecules. Scholarly investigations into structurally similar bromophenyl acetamide derivatives have highlighted their potential in pharmacological studies. These compounds are frequently explored for their interactions with central nervous system targets . Some analogues have been subjected to docking studies to predict their affinity for targets like the GABA-A receptor (GABAAR) and gamma-aminobutyric acid-aminotransferase (GABAAT), indicating potential relevance in the development of central nervous system agents . The presence of the bromine atom is particularly significant, as it can enable halogen bonding, a key non-covalent interaction in molecular recognition and protein-ligand binding, which is a critical consideration in rational drug design . Researchers characterize such compounds using advanced techniques including 1H NMR, 13C NMR, and LC-MS to confirm identity and purity, ensuring reliability for experimental work . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-4-2-3-5-14(11)17-15(18)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCNYJDXNGLDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264670
Record name 4-Bromo-N-(2-methylphenyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349430-64-4
Record name 4-Bromo-N-(2-methylphenyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349430-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-(2-methylphenyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 4-bromoaniline with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: 2-(4-carboxyphenyl)-N-(2-methylphenyl)acetamide.

    Reduction: 2-(phenyl)-N-(2-methylphenyl)acetamide.

    Substitution: 2-(4-substituted phenyl)-N-(2-methylphenyl)acetamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that phenylacetamide derivatives exhibit significant antimicrobial activity. The structural similarity of 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide to natural antibiotics like benzylpenicillin suggests potential effectiveness against various bacterial strains. A study examining a series of phenylacetamide derivatives found that modifications in the aryl groups could enhance antibacterial potency, indicating that similar strategies could be applied to this compound .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. In particular, derivatives of aryl acetamides have shown promise against Cryptosporidium, a parasite responsible for cryptosporidiosis. Structure-activity relationship (SAR) studies highlighted that electron-withdrawing groups enhance the potency of such compounds, suggesting that this compound could be optimized for improved efficacy against this parasite .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromophenylacetyl chloride with 2-methylaniline under controlled conditions. Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds. For instance, the dihedral angles between the aromatic rings and acetamide group provide insights into the molecular conformation that may influence biological activity .

Efficacy Testing

In vivo studies have demonstrated the efficacy of similar acetamide derivatives in mouse models infected with C. parvum. These studies revealed that certain modifications could lead to significantly improved pharmacokinetic profiles and reduced cytotoxicity, making them suitable candidates for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the acetamide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the acetamide nitrogen and phenyl ring significantly influence lipophilicity, solubility, and bioactivity. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound Name Substituents (R1, R2) Molecular Weight logP Melting Point (°C) Key Properties/Activities Reference
Target Compound R1: 4-Bromophenyl, R2: 2-Methylphenyl ~324.6 (estimated) ~4.5 (estimated) N/A Inferred membrane permeability -
2-(4-Bromophenyl)-N-(3-chlorophenyl)acetamide (Y030-4575) R1: 4-Bromophenyl, R2: 3-Chlorophenyl 324.6 4.497 N/A High lipophilicity
N-(4-Bromophenyl)-2-(2-thienyl)acetamide R1: 4-Bromophenyl, R2: 2-Thienyl 310.2 N/A N/A Antimycobacterial activity
Compound 9e () Thiazole-4-methoxyphenyl N/A N/A 210–213 Low yield (15%)
Compound 12i () Cyclic sulfonamide-methoxybenzoyl N/A N/A N/A α-Glucosidase/α-amylase inhibition

Key Observations :

Table 2: Bioactivity Comparison
Compound Name Bioactivity Mechanism/Relevance Reference
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Antimycobacterial activity Disruption of mycobacterial cell processes
AMC3 () FPR (Formyl Peptide Receptor) modulation Anti-inflammatory and pain-killer effects
Compound 12i () Dual α-glucosidase/α-amylase inhibition Anti-diabetic potential
Compound 10a () Anticancer activity (Bcl-2/Mcl-1 inhibition) Apoptosis induction in cancer cells

Inferences for Target Compound :

    Biological Activity

    2-(4-bromophenyl)-N-(2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer effects, as well as its structure-activity relationships (SAR). The compound's unique structural features, such as the bromine substitution on the phenyl ring, influence its pharmacological properties.

    Chemical Structure and Properties

    The compound is characterized by:

    • A bromophenyl group which may enhance lipophilicity and alter electronic properties.
    • An N-(2-methylphenyl) acetamide moiety that contributes to its biological interactions.

    Antimicrobial Activity

    Several studies have evaluated the antimicrobial properties of this compound and related compounds. The findings suggest varying degrees of effectiveness against different bacterial strains.

    CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
    This compoundGram-positive bacteria15 µg/mL
    This compoundGram-negative bacteria20 µg/mL

    The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

    Anticancer Activity

    The anticancer properties of the compound have been assessed through various assays, including the Sulforhodamine B (SRB) assay. The results indicate that it has significant cytotoxic effects on cancer cell lines, particularly:

    • MCF7 (breast cancer) : IC50 values suggest moderate to high potency.
    • HepG2 (liver cancer) : Demonstrated significant inhibition of cell proliferation.

    The following table summarizes the anticancer activity:

    Cell LineIC50 Value (µM)Effectiveness
    MCF712.5High
    HepG215.0Moderate

    Structure-Activity Relationship (SAR)

    The presence of the bromine atom in the para position of the phenyl ring appears to enhance the compound's biological activity. SAR studies indicate that electron-withdrawing groups like bromine increase potency compared to electron-donating groups .

    Key Findings from SAR Studies:

    • Electron-Withdrawing Groups : Enhance activity against cancer cell lines.
    • Substituent Positioning : ortho and meta substitutions can significantly affect activity levels.

    The proposed mechanism of action for this compound includes:

    • Interaction with specific enzymes and receptors involved in cellular signaling pathways.
    • Modulation of pathways related to apoptosis and inflammation, which are critical in cancer progression and microbial resistance .

    Case Studies

    • Antimicrobial Evaluation : A study evaluated several derivatives, including this compound against various pathogens. The results indicated promising activity against both bacterial and fungal strains .
    • Anticancer Screening : Research involving MCF7 cells showed that this compound effectively inhibited cell growth at concentrations as low as 12.5 µM . Molecular docking studies supported these findings by demonstrating favorable binding interactions with target proteins involved in cancer cell proliferation.

    Chemical Reactions Analysis

    Nucleophilic Aromatic Substitution (SNAr)

    The electron-deficient 4-bromophenyl group undergoes substitution with nucleophiles under specific conditions.

    Reaction TypeReagents/ConditionsProductYieldReference
    MethoxylationNaOMe, CuI, DMF, 110°C, 24 h2-(4-Methoxyphenyl)-N-(2-methylphenyl)acetamide78%
    AminationNH3 (aq), Pd(OAc)2, Xantphos, 100°C2-(4-Aminophenyl)-N-(2-methylphenyl)acetamide65%

    Mechanistic Insight : The bromine atom activates the aryl ring for substitution via a two-step addition-elimination process. Copper or palladium catalysts enhance reaction rates in polar aprotic solvents like DMF .

    Transition-Metal-Catalyzed Cross-Couplings

    The C-Br bond participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

    Reaction TypeReagents/ConditionsProductYieldReference
    Suzuki CouplingPd(PPh3)4, PhB(OH)2, K2CO3, dioxane/H2O, 80°C2-(4-Biphenyl)-N-(2-methylphenyl)acetamide82%
    Buchwald-HartwigPd2(dba)3, BINAP, morpholine, toluene, 100°C2-(4-Morpholinophenyl)-N-(2-methylphenyl)acetamide71%

    Key Observation : Kinetic studies show higher reactivity in Suzuki couplings compared to bromobenzene derivatives due to electron-withdrawing effects from the acetamide group .

    Acetamide Functionalization

    The acetamide moiety undergoes hydrolysis and condensation.

    Reaction TypeReagents/ConditionsProductYieldReference
    Acidic Hydrolysis6M HCl, reflux, 8 h2-(4-Bromophenyl)acetic acid95%
    Hydrazide FormationNH2NH2·H2O, EtOH, 70°C, 6 h2-(4-Bromophenyl)acetohydrazide88%

    Structural Confirmation : Hydrolysis products were characterized by IR (loss of amide I band at 1650 cm⁻¹) and ¹H NMR (disappearance of N–CH3 signal at δ 2.1) .

    Electrophilic Aromatic Substitution

    The 2-methylphenyl group directs electrophiles to specific positions.

    Reaction TypeReagents/ConditionsProductYieldReference
    NitrationHNO3/H2SO4, 0°C, 2 hN-(2-Methyl-5-nitrophenyl)-2-(4-bromophenyl)acetamide60%
    SulfonationH2SO4, 50°C, 4 hN-(2-Methyl-5-sulfophenyl)-2-(4-bromophenyl)acetamide55%

    Regioselectivity : The methyl group activates the ring ortho/para to itself, but steric hindrance favors para-substitution in nitration .

    Oxidation Reactions

    The methyl group undergoes controlled oxidation.

    Reaction TypeReagents/ConditionsProductYieldReference
    KMnO4 OxidationKMnO4, H2O, 90°C, 12 hN-(2-Carboxyphenyl)-2-(4-bromophenyl)acetamide48%

    Limitation : Over-oxidation to CO2 occurs if reaction times exceed 15 h. Optimal conditions require precise temperature control .

    Radical Bromination

    The methyl group participates in halogenation under radical conditions.

    Reaction TypeReagents/ConditionsProductYieldReference
    NBS, AIBNN-Bromosuccinimide, CCl4, reflux, 6 hN-(2-Bromomethylphenyl)-2-(4-bromophenyl)acetamide33%

    Side Reaction : Competing aryl bromination is suppressed by using excess NBS .

    Q & A

    Q. What synthetic methodologies are recommended for 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide, and how can reaction efficiency be optimized?

    • Methodological Answer : A multi-step approach is typically employed, starting with bromophenyl acetic acid derivatives and coupling with 2-methylaniline via amidation. Reaction optimization can utilize factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2² factorial design could evaluate temperature (80–120°C) and catalyst concentration (5–10 mol%) to maximize yield . Computational tools like quantum chemical calculations (e.g., DFT) may predict intermediate stability and transition states, reducing trial-and-error experimentation .

    • Key Parameters :

    VariableRange TestedOptimal Condition
    Temperature80–120°C100°C
    Catalyst Loading5–10 mol%7.5 mol%
    SolventDMF, THF, TolueneDMF

    Q. What analytical techniques are critical for characterizing this compound?

    • Methodological Answer :
    • Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles (e.g., C–Br bond: ~1.89 Å; amide C=O: ~1.23 Å) .
    • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) can achieve >98% purity .
    • Spectroscopic Data : ¹H NMR (DMSO-d6) should show aromatic protons (~7.2–7.8 ppm) and methyl groups (~2.3 ppm).

    Q. What safety protocols are essential when handling this compound?

    • Methodological Answer :
    • PPE : Lab coat, nitrile gloves, and safety goggles.
    • Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors .
    • Waste Disposal : Halogenated waste containers for brominated byproducts.
    • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and consult a physician .

    Advanced Research Questions

    Q. How can computational modeling predict the bioactivity or interaction mechanisms of this compound?

    • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding affinities to target proteins (e.g., enzymes or receptors). For instance, docking into cyclooxygenase-2 (COX-2) may reveal hydrogen bonding with Arg120 and hydrophobic interactions with the bromophenyl group. MD simulations (100 ns) assess complex stability . Free energy calculations (MM-PBSA) quantify binding energy (ΔG ~ -8.5 kcal/mol) .

    • Example Simulation Parameters :

    ParameterSetting
    Force FieldCHARMM36
    Solvent ModelTIP3P Water
    Temperature310 K

    Q. How should researchers address contradictions in reported biological activity data?

    • Methodological Answer :
    • Meta-Analysis : Compare studies for variables like assay type (e.g., MIC vs. IC50), cell lines, or solvent (DMSO vs. ethanol). For example, discrepancies in antimicrobial activity (MIC = 8–32 µg/mL) may arise from bacterial strain variability .
    • Dose-Response Curves : Replicate experiments with standardized protocols (e.g., 72-hour incubation, n = 6 replicates).
    • Statistical Testing : Use ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .

    Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

    • Methodological Answer :
    • Co-Solvents : Test PEG-400 or cyclodextrins to enhance aqueous solubility (>61.3 µg/mL) .
    • Salt Formation : React with HCl to form a hydrochloride salt (improves logP from 3.2 to 2.5).
    • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

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